molecular formula C20H27NO3S B11507401 1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one

1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one

Cat. No.: B11507401
M. Wt: 361.5 g/mol
InChI Key: JUPVHJSNPBLYQW-PTNGSMBKSA-N
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Description

1-{2-hydroxy-3-[(Z)-2-hydroxy-3,3-dimethyl-1-butenyl]-2H-1,4-benzothiazin-2-yl}-3,3-dimethyl-2-butanone is a complex organic compound characterized by its unique structure, which includes a benzothiazine ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-hydroxy-3-[(Z)-2-hydroxy-3,3-dimethyl-1-butenyl]-2H-1,4-benzothiazin-2-yl}-3,3-dimethyl-2-butanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the benzothiazine ring.

    Addition of the Butenyl and Butanone Moieties: These groups are introduced through alkylation and acylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-{2-hydroxy-3-[(Z)-2-hydroxy-3,3-dimethyl-1-butenyl]-2H-1,4-benzothiazin-2-yl}-3,3-dimethyl-2-butanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzothiazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-{2-hydroxy-3-[(Z)-2-hydroxy-3,3-dimethyl-1-butenyl]-2H-1,4-benzothiazin-2-yl}-3,3-dimethyl-2-butanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for its potential use as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{2-hydroxy-3-[(Z)-2-hydroxy-3,3-dimethyl-1-butenyl]-2H-1,4-benzothiazin-2-yl}-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzothiazine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

    1,4-Benzothiazine Derivatives: Compounds with similar benzothiazine structures but different substituents.

    Hydroxybutenyl Compounds: Compounds with similar hydroxybutenyl groups but different core structures.

Uniqueness: 1-{2-hydroxy-3-[(Z)-2-hydroxy-3,3-dimethyl-1-butenyl]-2H-1,4-benzothiazin-2-yl}-3,3-dimethyl-2-butanone is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

1-[(3Z)-3-(3,3-dimethyl-2-oxobutylidene)-2-hydroxy-4H-1,4-benzothiazin-2-yl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C20H27NO3S/c1-18(2,3)16(22)11-15-20(24,12-17(23)19(4,5)6)25-14-10-8-7-9-13(14)21-15/h7-11,21,24H,12H2,1-6H3/b15-11-

InChI Key

JUPVHJSNPBLYQW-PTNGSMBKSA-N

Isomeric SMILES

CC(C)(C)C(=O)CC1(/C(=C/C(=O)C(C)(C)C)/NC2=CC=CC=C2S1)O

Canonical SMILES

CC(C)(C)C(=O)CC1(C(=CC(=O)C(C)(C)C)NC2=CC=CC=C2S1)O

Origin of Product

United States

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